
1-Amino-2-(1-methylcyclopropyl)propan-2-ol
Description
1-Amino-2-(1-methylcyclopropyl)propan-2-ol is a secondary amino alcohol characterized by a 1-methylcyclopropyl substituent at the C2 position of a propan-2-ol backbone and an amino group at C1.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-amino-2-(1-methylcyclopropyl)propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-6(3-4-6)7(2,9)5-8/h9H,3-5,8H2,1-2H3 |
InChI Key |
AFSSVJPLPVERRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(C)(CN)O |
Origin of Product |
United States |
Biological Activity
1-Amino-2-(1-methylcyclopropyl)propan-2-ol, also known as a derivative of isopropanolamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, therapeutic implications, and research findings related to its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 101.15 g/mol
- CAS Number : 124-68-5
The compound features an amino group and a hydroxyl group, which are crucial for its interaction with biological molecules.
The biological activity of this compound primarily involves its ability to form hydrogen bonds with enzymes and receptors due to the presence of amino and hydroxyl functional groups. These interactions can influence various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, impacting signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Neuroprotective Effects
Preliminary studies have shown that this compound may have neuroprotective effects. It has been investigated for its role in reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Mechanism
A study investigating the neuroprotective effects of the compound involved treating neuronal cell cultures with varying concentrations of this compound. The findings revealed a dose-dependent reduction in markers of oxidative stress, suggesting that the compound may protect against neuronal damage.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key differences between 1-Amino-2-(1-methylcyclopropyl)propan-2-ol and structurally related amino propanol derivatives:
Key Research Findings and Trends
Physicochemical Properties
- Molecular Weight and Lipophilicity: The 1-methylcyclopropyl group increases molecular weight (129.20 g/mol) compared to simpler analogs like isopropanolamine (75.11 g/mol). Cyclopropane’s ring strain and hydrophobicity may enhance metabolic stability in drug design.
- Solubility : Aromatic substituents (e.g., 4-methoxyphenyl in ) reduce aqueous solubility, whereas aliphatic groups (e.g., methylcyclopropyl) may offer a balance between lipophilicity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.